molecular formula C12H19NO4 B15051783 (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15051783
M. Wt: 241.28 g/mol
InChI Key: FQTHLDOWCLCACZ-UTLUCORTSA-N
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Description

(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the 2-methylpropoxycarbonyl group. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.

    Tropane Alkaloids: These compounds, like atropine and cocaine, have similar bicyclic structures but differ in their functional groups and biological activities.

    Synthetic Analogs: Various synthetic analogs have been developed to explore the structure-activity relationships and optimize the desired properties.

Uniqueness

The uniqueness of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[221]heptane-2-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,3S,4R)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-7(2)6-17-11(14)10-8-3-4-9(5-8)13(10)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16)/t8-,9+,10+/m1/s1

InChI Key

FQTHLDOWCLCACZ-UTLUCORTSA-N

Isomeric SMILES

CC(C)COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1C(=O)O

Canonical SMILES

CC(C)COC(=O)C1C2CCC(C2)N1C(=O)O

Origin of Product

United States

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